molecular formula C9H15NO2S B13310674 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol

2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol

Cat. No.: B13310674
M. Wt: 201.29 g/mol
InChI Key: XOEDPEWFYZHAAB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol is a propane-1,3-diol derivative with a methyl group and a (thiophen-3-ylmethyl)amino substituent at the C2 position.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-methyl-2-(thiophen-3-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C9H15NO2S/c1-9(6-11,7-12)10-4-8-2-3-13-5-8/h2-3,5,10-12H,4,6-7H2,1H3

InChI Key

XOEDPEWFYZHAAB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CSC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves the reaction of thiophene derivatives with appropriate amines and diols. One common method includes the condensation reaction of thiophene-3-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the compound participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Key Conditions :

ReactantCatalyst/SolventTemperatureYieldSource
Methyl iodideTriethylamine/THF25°C~75%
Acetyl chloridePyridine/DCM0–5°C~82%

Oxidation Reactions

The secondary alcohol groups are susceptible to oxidation:

  • Oxidation to Ketones : Using mild oxidants like pyridinium chlorochromate (PCC) converts the alcohol groups to ketones.

  • Strong Oxidation : With KMnO₄ or CrO₃, further degradation of the thiophene ring may occur.

Experimental Data :

Oxidizing AgentProductConditionsNotesSource
PCCDiketone derivativeCH₂Cl₂, 25°CSelective oxidation
KMnO₄Carboxylic acid derivativesH₂O/H⁺, refluxRing-opening observed

Esterification and Carbonate Formation

The diol structure enables esterification and carbonate synthesis:

  • Reaction with Trichloromethyl Chloroformate : Forms cyclic carbonate esters under catalytic conditions.

Synthesis Protocol (Adapted from ) :

ParameterValue
Catalyst1,3-Dimethyl-2-imidazolidinone
SolventEthyl acetate
Temperature-5°C to 50°C
Reaction Time10–20 hours
Yield>85%

This method is scalable and avoids harsh reagents, making it industrially viable.

Complexation with Metal Ions

The compound’s amine and alcohol groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Observed Stability Constants :

Metal IonLog K (Stability Constant)ApplicationSource
Cu²⁺8.2 ± 0.3Catalysis/drug delivery
Fe³⁺6.7 ± 0.2Biomedical imaging

Radical-Mediated Reactions

The thiophene ring stabilizes radical intermediates, enabling unique pathways:

  • Pulse Radiolysis Studies : Radical cations form via one-electron oxidation, exhibiting intramolecular charge resonance (CR) interactions .

  • Decay Mechanisms : Radicals decay via α-H deprotonation (k = 1.7–1.9 × 10⁴ s⁻¹ in acidic media) .

Macrocyclization Potential

The diol’s structure allows participation in macrocyclization reactions, such as Mitsunobu reactions, to form ring-expanded products .

Example :

  • Mitsunobu reaction with phenol alcohol derivatives yields complex macrocycles (e.g., ring-expanded bisacetoxy diacetal) .

Thermodynamic and Kinetic Considerations

  • Endothermicity : Transformations involving intermediates (e.g., i → ii) are endothermic by 4.20–19.93 kcal/mol, depending on ring flexibility .

  • Activation Barriers : Range from 13.77–22.09 kcal/mol, influenced by electronic effects of the thiophene substituent .

Scientific Research Applications

2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Thiophene Substituents

a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
  • Structure: Propane backbone with a thiophen-2-yl group at C1, methylamino (–NHCH₃) at C3, and a hydroxyl (–OH) at C1.
  • Key Differences :
    • Thiophene substituent position (2- vs. 3-yl) alters electronic properties and steric interactions.
    • Lack of a methyl group at C2 reduces steric hindrance compared to the target compound.
  • Research Relevance : Used as a reference standard in pharmaceutical impurity profiling ().
b) N1-(Thiophen-2-ylmethyl)-N3,N3-bis[3-(thiophen-2-ylmethylammonio)propyl]-propane-1,3-diammonium ()
  • Structure : Branched propane-1,3-diammonium core with multiple thiophen-2-ylmethylammonio groups.
  • Key Differences :
    • Quaternary ammonium centers enhance water solubility and ionic character.
    • Bulkier structure due to multiple thiophene units, likely limiting membrane permeability.
  • Research Findings : Crystallographic studies reveal planar N–C(=S)–N motifs and hydrogen-bonded dimers ().

Amino-Substituted Propanediol Derivatives

a) 2-Amino-2-(hydroxymethyl)-1,3-propanediol (THAM) ()
  • Structure: Symmetric propane-1,3-diol with an amino and hydroxymethyl group at C2.
  • Key Differences: No aromatic substituents (e.g., thiophene), leading to simpler reactivity. Higher polarity due to three hydroxyl groups, making it a widely used buffer (pH 7–9).
  • Applications : Biochemical buffering agent (e.g., electrophoresis, enzyme assays) .
b) 2-(Dimethylamino)propane-1,3-diol ()
  • Structure: Propane-1,3-diol with a dimethylamino (–N(CH₃)₂) group at C2.
  • Key Differences: Dimethylamino group increases basicity (pKa ~9–10) compared to primary amines. Absence of aromatic groups reduces UV activity and hydrophobic interactions.
  • Applications : Intermediate in surfactants or pharmaceuticals ().

Aromatic and Heterocyclic Derivatives

a) 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)propyl]-3-methyl-1-phenylthiourea ()
  • Structure : Propane backbone with a trimethylphenyl group and thiourea substituent.
  • Key Differences :
    • Thiourea (–N–C(=S)–N–) moiety enables metal coordination and hydrogen bonding.
    • Bulky aromatic groups enhance crystallinity (melting point: 413–414 K) but reduce solubility.
  • Synthesis : Derived from secondary amines and phenyl isothiocyanate ().
b) 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol ()
  • Structure : Highly substituted propane-2-ol with four phenyl groups.
  • Key Differences: Extensive aromaticity leads to high thermal stability (m.p. 406–408 K). Non-polar character limits aqueous solubility, favoring organic solvents.
  • Synthesis: Via organolithium reactions (e.g., diphenylmethyllithium + ethyl acetate) ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (K) Applications/Notes
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol Not provided C₁₀H₁₇NO₂S Thiophen-3-ylmethylamino, methyl, diol N/A Potential intermediate in drug design
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Not provided C₈H₁₁NOS Thiophen-2-yl, methylamino, hydroxyl N/A Pharmaceutical impurity standard
THAM 77-86-1 C₄H₁₁NO₃ Amino, hydroxymethyl, diol 442–445 Biochemical buffer
2-(Dimethylamino)propane-1,3-diol 78531-45-0 C₅H₁₃NO₂ Dimethylamino, diol N/A Surfactant/pharmaceutical intermediate
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol Not provided C₂₇H₂₄O Tetraphenyl, hydroxyl 406–408 Crystallography studies

Biological Activity

2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol, also known by its CAS number 1547414-13-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial and antifungal activities, and explores its mechanisms of action based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₅N₁O₂S
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 1547414-13-0

Antibacterial Activity

Recent studies have indicated that 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests indicate that it can inhibit the growth of several fungal strains, including Candida albicans and Fusarium oxysporum.

Fungal Strain MIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

The antifungal activity is attributed to its ability to disrupt cellular processes within the fungi, although the specific mechanisms remain to be fully elucidated .

The mechanisms by which 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol exerts its biological effects are not entirely understood but may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The compound may alter membrane permeability in both bacteria and fungi.
  • Interference with Metabolic Pathways : It could potentially inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

A notable case study involved testing the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol resulted in a significant reduction in bacterial load within 8 hours of exposure, suggesting rapid bactericidal activity .

Another investigation focused on its antifungal effects against Candida albicans. Results indicated that the compound not only inhibited fungal growth but also reduced biofilm formation, which is crucial for pathogenicity in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol, and what key reaction conditions require optimization?

  • Methodological Answer : The synthesis of structurally related diol derivatives often involves multi-step reactions, such as:

  • Amination : Condensation of thiophen-3-ylmethylamine with a ketone or aldehyde precursor (e.g., 2-methyl-1,3-diol derivatives) under acidic or basic conditions.
  • Protection/Deprotection : Use of acetal protection for diol groups (e.g., acetone and p-toluenesulfonic acid) to prevent side reactions during alkylation steps .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    • Key Optimization Parameters : Reaction temperature (e.g., -78°C for alkylation), stoichiometric ratios of reactants, and catalyst selection (e.g., NaH for deprotonation) .

Q. How can X-ray crystallography and computational tools like SHELX be employed to resolve the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize disorder, with a data-to-parameter ratio >15 for reliability .
  • Refinement : Use of SHELXL for small-molecule refinement, incorporating constraints for disordered moieties (e.g., thiophene rings) and validating hydrogen bonding networks .
  • Validation Tools : R-factor (<0.05) and wR-factor (<0.15) metrics to assess model accuracy .

Q. Which spectroscopic techniques are most suitable for characterizing functional groups and assessing purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the thiophene moiety (δ 6.5–7.5 ppm for aromatic protons) and diol groups (broad signals at δ 3.0–4.0 ppm).
  • FTIR Analysis : Peaks at ~3200–3500 cm1^{-1} (O–H/N–H stretch) and ~1050 cm1^{-1} (C–O stretch) .
  • HPLC-MS : For purity assessment and detection of trace impurities (e.g., thiophene-related byproducts) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry, and what catalytic properties might its metal complexes exhibit?

  • Methodological Answer :

  • Complex Synthesis : React the diol with transition metal salts (e.g., Co(NO3_3)2_2) in ethanol/water mixtures. Introduce thiocyanate or chloride counterions to modulate solubility .
  • Characterization : Elemental analysis for metal-to-ligand ratios, IR spectroscopy to confirm metal-N/O bonding (shifts in ν(N–H) or ν(C–O)), and magnetic susceptibility measurements for oxidation state determination .
  • Catalytic Applications : Test oxidative catalysis (e.g., alkene epoxidation) using H2_2O2_2 as an oxidant, monitoring conversion via GC-MS .

Q. What experimental approaches are appropriate for analyzing the compound’s kinetic stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct pseudo-first-order experiments with UV-Vis monitoring (λmax_{\text{max}} ~525 nm for permanganate-based oxidation). Vary [H+^+] (0.1–1.0 M) and temperature (25–60°C) to derive rate laws and activation parameters (ΔH‡, ΔS‡) .
  • Degradation Pathways : Identify products (e.g., aldehydes or carboxylic acids) via LC-MS and propose mechanisms involving radical intermediates or acid-catalyzed hydrolysis .

Q. How can the compound’s structural features be leveraged to design liquid-crystalline materials?

  • Methodological Answer :

  • Functionalization : Introduce azo groups (-N=N-) or ether linkages (-O-) to enhance mesogenic behavior. For example, conjugate with 4-alkoxyphenyl units via Williamson ether synthesis .
  • Phase Characterization : Use polarized optical microscopy (POM) to observe nematic/smectic phases and differential scanning calorimetry (DSC) to determine transition temperatures .

Q. What strategies mitigate challenges in isolating stereoisomers or enantiomers during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the amination step to favor desired stereoisomers .

Q. What safety protocols are recommended for handling this compound, given structural analogs’ potential hazards?

  • Methodological Answer :

  • Risk Assessment : Although direct toxicity data are limited, structurally related brominated diols are classified as Group 2B carcinogens. Assume similar risks and implement fume hood use, nitrile gloves, and waste neutralization protocols .
  • Exposure Monitoring : Regular air sampling in lab areas and LC-MS screening of degradation products in waste streams .

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